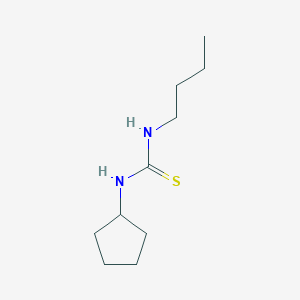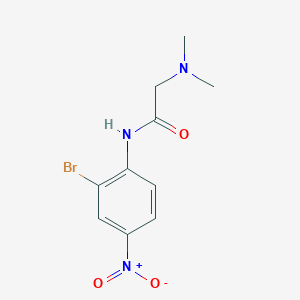![molecular formula C16H24ClNO B4132764 N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride](/img/structure/B4132764.png)
N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride
Vue d'ensemble
Description
N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride, also known as ADBCHMINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is derived from the chemical structure of the popular synthetic cannabinoid AB-CHMINACA, which has been banned in many countries due to its potential for abuse and harmful side effects. ADBCHMINACA has shown promise as a research tool due to its unique chemical properties and potential for studying the endocannabinoid system.
Mécanisme D'action
The mechanism of action of N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. This activation results in the modulation of various physiological processes, including pain perception, appetite regulation, and mood. N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may explain its potential for studying the effects of cannabinoid receptor activation on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride vary depending on the dose and route of administration. In general, this compound has been shown to have analgesic, anxiolytic, and appetite-stimulating effects in animal studies. N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride in lab experiments is its high affinity for the CB1 receptor, which allows for the selective activation of this receptor in the endocannabinoid system. N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride also has a long half-life, which allows for sustained effects in animal studies. However, one limitation of using N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride in lab experiments is its potential for abuse and harmful side effects, which may limit its use in certain applications.
Orientations Futures
There are many future directions for research on N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride and its potential applications in the study of the endocannabinoid system. One direction is the investigation of the effects of N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride on the immune system, as the endocannabinoid system has been shown to play a role in immune function. Another direction is the development of new synthetic cannabinoids based on the structure of N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride, which may have unique properties and potential applications in research. Finally, the investigation of the potential therapeutic applications of N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride in neurodegenerative diseases and other conditions is an important area for future research.
Applications De Recherche Scientifique
N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride has been used in a variety of scientific studies to investigate the endocannabinoid system and its role in various physiological processes. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride has been used to study the effects of cannabinoid receptor activation on pain perception, appetite regulation, and mood.
Propriétés
IUPAC Name |
N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-2-11-18-16-10-6-7-14(12-16)13-17-15-8-4-3-5-9-15;/h2,6-7,10,12,15,17H,1,3-5,8-9,11,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOYQDKSEOIRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CNC2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl}acetamide oxalate](/img/structure/B4132689.png)
![4-[2-(allyloxy)-5-chloro-3-methoxyphenyl]-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4132697.png)
![2-benzyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132704.png)
![N-[1-(4-allyl-5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4132712.png)
![1-(2-fluorophenyl)-2-(4-methoxybenzyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132720.png)
![N-{1-[4-allyl-5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-chlorobenzamide](/img/structure/B4132727.png)
![N-[(5-{[2-(dicyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B4132736.png)
![2-benzyl-1-[3-(benzyloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132744.png)
![2-chloro-N-{3-methyl-1-[4-methyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]butyl}benzamide](/img/structure/B4132759.png)

![2-methoxy-N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4132775.png)

![5-(4-chlorophenyl)-6-methyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4132784.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4132790.png)